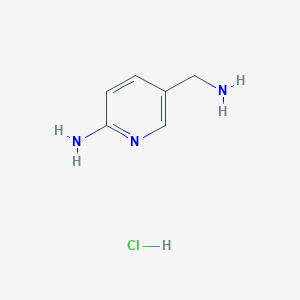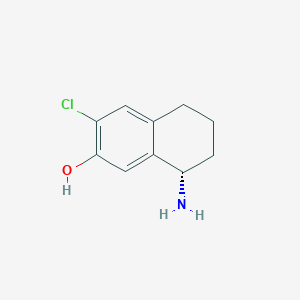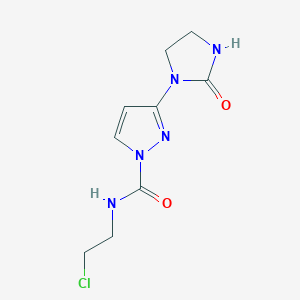
2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzaldehyde, featuring a fluorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 5-methoxy-2-hydroxybenzaldehyde. The reaction is catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and fluorobenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-((4-Fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde: Similar structure but with the methoxy group in a different position.
4-(4-Fluorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
2-((2-Fluorobenzyl)oxy)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-((4-Fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-14-6-7-15(12(8-14)9-17)19-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
TZHGAFMPAVFEIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)






![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

